A-485

Beschreibung

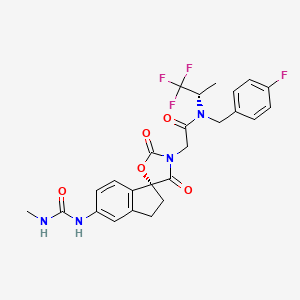

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVJKILQRBSEAG-LFPIHBKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F4N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of A-485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-485 is a potent and highly selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Its mechanism of action is centered on the competitive inhibition of acetyl-CoA binding to the catalytic domain of these enzymes, leading to a reduction in histone and non-histone protein acetylation. This targeted epigenetic modulation results in the attenuation of specific transcriptional programs, demonstrating therapeutic potential in various disease models, including cancer and inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a catalytic inhibitor of the paralogous transcriptional co-activators p300 and CBP.[1] The core of its mechanism lies in its ability to act as an acetyl-CoA competitive inhibitor .[1][2] this compound binds to the active site within the HAT domain of p300/CBP, directly competing with the endogenous substrate, acetyl-CoA. This prevents the transfer of acetyl groups to the ε-amino group of lysine residues on histone and non-histone protein substrates. The inhibition is potent, with nanomolar efficacy, and highly selective for p300/CBP over other histone acetyltransferases.[3]

Signaling Pathways and Cellular Consequences

The inhibition of p300/CBP by this compound initiates a cascade of cellular events, primarily through the modulation of gene expression.

-

Reduction of Histone Acetylation: The most immediate and measurable effect of this compound is the global reduction of specific histone acetylation marks. Treatment with this compound leads to a significant decrease in histone H3 lysine 27 acetylation (H3K27ac) and H3 lysine 18 acetylation (H3K18ac), which are critical epigenetic marks for active enhancers and gene promoters.[2] The selectivity of this compound is highlighted by the lack of significant changes in other histone acetylation marks, such as H3K9ac.[2]

-

Modulation of Transcription Factor Activity: As key transcriptional co-activators, p300 and CBP are essential for the function of numerous transcription factors. By inhibiting their HAT activity, this compound can dampen the transcriptional programs driven by these factors. A notable example is the androgen receptor (AR) , where this compound has been shown to inhibit its transcriptional activity in both androgen-sensitive and castration-resistant prostate cancer models.[1][2]

-

Lineage-Specific Anti-proliferative Effects: The downstream consequence of this transcriptional reprogramming is the inhibition of cellular proliferation. This effect is particularly pronounced in cancer cell lineages that are highly dependent on p300/CBP-regulated transcriptional programs. This compound demonstrates selective anti-proliferative activity against various hematological malignancies and androgen receptor-positive prostate cancers.[1][4]

-

Induction of Autophagy: In certain cellular contexts, such as non-small cell lung cancer, this compound treatment has been associated with the induction of autophagy.[5]

Caption: this compound competitively inhibits Acetyl-CoA binding to p300/CBP.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in various disease contexts.

-

Oncology: In a castration-resistant prostate cancer xenograft model, this compound effectively inhibited tumor growth.[1]

-

Inflammation: Systemic administration of this compound in a mouse model of psoriasis-like skin inflammation resulted in a significant reduction in skin inflammation, immune cell infiltration, and the production of pro-inflammatory cytokines.[6]

-

Metabolic Diseases: this compound has been shown to modulate energy metabolism by inhibiting lipogenesis in both white adipose tissue and the liver, and by decreasing hepatic glucose production.[4]

Quantitative Data Summary

| Parameter | Target/Cell Line | Value | Assay Method | Reference |

| IC50 | p300 | 9.8 nM | TR-FRET | [1][7] |

| CBP | 2.6 nM | TR-FRET | [1][7] | |

| Cellular EC50 | H3K27ac in PC-3 cells | 73 nM | High-Content Microscopy | [3][7] |

| Binding Affinity (Kd) | p300 | 15 nM | Surface Plasmon Resonance | [3] |

Experimental Protocols

p300/CBP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the enzymatic activity of p300 and CBP and is used to determine the potency of inhibitors like this compound.

-

Principle: The assay measures the transfer of a biotinylated acetyl group from biotin-acetyl-CoA to a histone H3 peptide substrate. The resulting biotinylated-acetylated histone peptide is detected by the addition of a terbium-labeled anti-histone H3 antibody (FRET donor) and streptavidin-d2 (FRET acceptor). The proximity of the donor and acceptor upon binding to the modified peptide results in a FRET signal that is proportional to the enzyme activity.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1% BSA, 1 mM DTT).

-

In a 384-well plate, add recombinant human p300 or CBP enzyme to the reaction buffer.

-

Add a serial dilution of this compound or vehicle control (DMSO) to the wells.

-

Add the histone H3 (1-25) peptide substrate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding biotin-acetyl-CoA.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection reagents: terbium-cryptate labeled anti-tri-methyl-H3K9 antibody and streptavidin-d2.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals and plot against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the p300/CBP TR-FRET assay.

High-Content Microscopy for Cellular H3K27ac Quantification

This cell-based assay measures the in-cell activity of this compound by quantifying the levels of a specific histone modification.

-

Principle: Cells are treated with the inhibitor, fixed, permeabilized, and stained with an antibody specific for H3K27ac. A fluorescently labeled secondary antibody and a nuclear counterstain are used for visualization. An automated imaging system acquires images, and image analysis software quantifies the fluorescence intensity of the H3K27ac signal within the nucleus of each cell.

-

Methodology:

-

Seed PC-3 cells in a 96-well imaging plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 3 hours.[2]

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against H3K27ac (e.g., rabbit anti-H3K27ac) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify nuclei based on the Hoechst signal and quantify the mean fluorescence intensity of the H3K27ac signal within each nucleus.

-

Normalize the data to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

-

Caption: Workflow for quantifying cellular H3K27ac levels.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay confirms the direct binding of a ligand to its target protein by measuring changes in protein thermal stability.

-

Principle: The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. The temperature at which 50% of the protein is unfolded is its melting temperature (Tm). A ligand that binds and stabilizes the protein will increase its Tm.

-

Methodology:

-

Prepare a solution of purified p300 or CBP protein in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

-

In a 96-well PCR plate, add the protein-dye mixture to wells containing a serial dilution of this compound or a vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt curve protocol, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.

-

Analyze the resulting melt curves to determine the Tm for each condition. A positive shift in Tm in the presence of this compound indicates direct binding.

-

References

- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Selective inhibition of CBP/p300 HAT by this compound results in suppression of lipogenesis and hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The p300/CBP Inhibitor A485 Normalizes Psoriatic Fibroblast Gene Expression In Vitro and Reduces Psoriasis-Like Skin Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of A-485: A Potent and Selective p300/CBP Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2] Through the acetylation of histone and non-histone proteins, p300 and CBP are integral to a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[3] Aberrant p300/CBP activity has been implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[1][3] This technical guide details the discovery, mechanism of action, and preclinical development of A-485, a potent and selective small-molecule inhibitor of the catalytic activity of p300 and CBP.

Discovery of this compound

The discovery of this compound was initiated through a virtual ligand screening of approximately 800,000 compounds.[4] This in silico approach aimed to identify molecules that could bind to the acetyl-CoA pocket of p300. From this screening, 1,300 commercially available compounds were selected for further evaluation in a direct radioactive p300/CBP HAT assay.[4] This led to the identification of a hydantoin-based compound as a promising hit.[4] Subsequent structure-activity relationship (SAR) studies and chemical optimization of this initial hit culminated in the synthesis of this compound.[4]

Mechanism of Action

This compound is a potent, selective, and cell-permeable inhibitor of the catalytic HAT activity of p300 and CBP.[1] X-ray crystallography has revealed that this compound binds to the active site of p300, directly competing with the cofactor acetyl-CoA.[4] This competitive inhibition prevents the transfer of acetyl groups to histone and non-histone substrates, thereby modulating gene expression. A key feature of this compound is its high selectivity for p300/CBP over other histone acetyltransferases.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| p300-BHC | 9.8 | TR-FRET |

| CBP-BHC | 2.6 | TR-FRET |

Table 1: Biochemical Potency of this compound.[5][6][7] BHC: Bromodomain-HAT-C/H3 domain.

| Cell Line | H3K27ac EC50 (nM) | Assay Type |

| PC-3 | 73 | High-Content Microscopy |

Table 2: Cellular Potency of this compound in Prostate Cancer Cells.[2]

| HAT Family Member | % Inhibition at 10 µM this compound |

| PCAF | No inhibition |

| HAT1 | No inhibition |

| MYST3 | No inhibition |

| MYST4 | No inhibition |

| TIP60 | No inhibition |

| GCN5L2 | No inhibition |

Table 3: Selectivity of this compound against other Histone Acetyltransferases.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

p300/CBP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the inhibition of p300/CBP histone acetyltransferase activity.

Materials:

-

Recombinant p300-BHC or CBP-BHC enzyme

-

Biotinylated histone H4 peptide substrate

-

Acetyl-CoA

-

Europium-labeled anti-acetylated lysine antibody

-

Streptavidin-conjugated acceptor fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

-

This compound and control compounds

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the p300 or CBP enzyme and the biotinylated histone H4 peptide in assay buffer.

-

Initiate the reaction by adding 4 µL of acetyl-CoA in assay buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

High-Content Microscopy for H3K27 Acetylation

This cellular assay quantifies the effect of this compound on a specific histone acetylation mark in cells.

Materials:

-

Prostate cancer cell line (e.g., PC-3)

-

Cell culture medium and supplements

-

This compound and control compounds

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against H3K27ac

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed PC-3 cells into 96-well imaging plates and allow them to adhere overnight.

-

Treat the cells with a concentration range of this compound or control compounds for 3 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-H3K27ac antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash with PBS and acquire images using a high-content imaging system.

-

Analyze the images to quantify the mean fluorescence intensity of H3K27ac staining within the nucleus (defined by the DAPI signal).

-

Determine the EC50 value for the reduction of H3K27ac.

Western Blotting for Histone Acetylation

This method is used to qualitatively and semi-quantitatively assess changes in global histone acetylation.

Materials:

-

Cell lysates from treated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific histone acetylation marks (e.g., H3K27ac, H3K18ac, H3K9ac) and a loading control (e.g., total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Lyse cells treated with this compound or vehicle control and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to assess changes in histone acetylation levels relative to the loading control.

Castration-Resistant Prostate Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., male NOD-SCID gamma mice)

-

Castration-resistant prostate cancer cell line (e.g., a derivative of LNCaP)

-

Matrigel

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage)

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Subcutaneously implant castration-resistant prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to establish and reach a predetermined size (e.g., 150-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the respective groups at a specified dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Compare the tumor growth between the this compound-treated and vehicle control groups to determine efficacy.

Mandatory Visualizations

p300/CBP Signaling Pathway

Caption: The p300/CBP signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 3. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kundakoviclab.com [kundakoviclab.com]

- 5. Super-Resolution Imaging of Higher-Order Chromatin Structures at Different Epigenomic States in Single Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. journals.biologists.com [journals.biologists.com]

The Double-Edged Sword: A Technical Guide to the Role of p300/CBP in Cancer Progression

For Immediate Distribution

Abstract

The homologous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) are master transcriptional co-activators and histone acetyltransferases (HATs) that function as critical nodes in regulating a vast array of cellular processes. Their ability to remodel chromatin and acetylate both histone and non-histone proteins places them at the heart of gene expression programs controlling cell proliferation, differentiation, and apoptosis.[1][2] Consequently, the dysregulation of p300/CBP is deeply implicated in the initiation and progression of numerous cancers. This technical guide provides an in-depth examination of the multifaceted and often paradoxical role of p300/CBP in oncology, explores their involvement in key signaling pathways, summarizes quantitative data related to their activity and inhibition, and details key experimental methodologies for their study. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Central Role of p300/CBP

p300 and CBP are large, multi-domain proteins that act as essential scaffolding molecules, integrating and transducing signals from a multitude of transcription factors to the basal transcription machinery. Their most well-characterized function is their intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[3] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure ("euchromatin") that is permissive for transcription.[3]

Beyond histones, p300/CBP acetylate a wide range of non-histone proteins, including transcription factors like p53, which modulates their stability, DNA-binding affinity, and activity.[2][4] Through these mechanisms, p300/CBP are integral to virtually all major cellular signaling pathways, and their function is tightly regulated. In cancer, this central role is corrupted, leading to aberrant transcriptional programs that drive malignant phenotypes.

A Paradoxical Role: Tumor Suppressor and Oncogene

The role of p300/CBP in cancer is complex and context-dependent, with substantial evidence supporting roles as both tumor suppressors and oncogenes.

p300/CBP as Tumor Suppressors

Evidence for a tumor suppressor function comes from the frequent observation of loss-of-function mutations in various cancers. Germline mutations in CBP cause Rubinstein-Taybi syndrome, a developmental disorder associated with an increased risk of childhood malignancies.[5] Somatic inactivating mutations, truncations, and chromosomal translocations involving both EP300 (p300) and CREBBP (CBP) genes are found in hematological malignancies like acute myeloid leukemia (AML) and in a range of solid tumors.[5][6] These mutations often result in the loss of HAT activity or the inability to interact with key cellular partners. For instance, in colon cancer cell lines with microsatellite instability, mutational inactivation of p300/CBP is a frequent event, suggesting a selective advantage for disabling their function in the context of a defective DNA mismatch repair system.

p300/CBP as Oncogenes

Conversely, a growing body of evidence highlights an oncogenic role for p300/CBP. In many cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, p300/CBP are overexpressed or hyperactivated.[3][7] In these contexts, they function as critical co-activators for oncogenic transcription factors such as the Androgen Receptor (AR) and MYC.[1][3] By acetylating histones (notably H3K27ac) at enhancers and super-enhancers of oncogenes, p300/CBP drive the high-level expression of genes that promote cell proliferation, survival, and resistance to therapy.[3][7] Recent studies in prostate cancer have also identified p300/CBP-mediated histone H2B N-terminal acetylation (H2BNTac) as a vital marker on enhancers that activate tumor-promoting genes.[8] This dual functionality underscores the context-dependent nature of p300/CBP's contribution to tumorigenesis.

Key Signaling Pathways Involving p300/CBP

p300/CBP are involved in numerous signaling pathways critical to cancer progression. Below are diagrams and descriptions of four key pathways.

The p53 Tumor Suppressor Pathway

In response to cellular stress like DNA damage, the tumor suppressor p53 is activated to induce cell cycle arrest or apoptosis. p300/CBP are critical for p53 function. They directly bind to and acetylate p53, which enhances its stability and DNA-binding ability, allowing it to activate target genes like p21.[2][4] Loss of p300/CBP function can therefore abrogate the p53-mediated stress response, allowing damaged cells to continue to proliferate.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway has a dual role in cancer, inhibiting proliferation in early stages but promoting invasion and metastasis in later stages.[9] Upon ligand binding, TGF-β receptors phosphorylate Smad proteins (Smad2/3), which then complex with Smad4. This complex translocates to the nucleus, where it requires p300/CBP as co-activators to bind DNA and regulate the transcription of target genes involved in cell cycle control and extracellular matrix remodeling.

References

- 1. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and modulation of p53 by p300/CBP coactivators [ideas.repec.org]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. bioengineer.org [bioengineer.org]

- 9. youtube.com [youtube.com]

The Catalytic Core of p300/CBP: A Technical Guide for Researchers

October 28, 2025

Abstract

The ubiquitously expressed paralogs, E1A binding protein p300 (p300) and CREB-binding protein (CBP), are crucial transcriptional co-activators and histone acetyltransferases (HATs). Their catalytic activity, centered within a highly conserved core domain, plays a pivotal role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP's catalytic function is implicated in a range of human diseases, most notably cancer, making this domain a compelling target for therapeutic development. This technical guide provides an in-depth exploration of the p300/CBP catalytic domain, offering researchers, scientists, and drug development professionals a comprehensive resource on its structure, function, and enzymatic activity. We present quantitative data on substrate specificity and inhibitor binding, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Structure of the p300/CBP Catalytic Core

The catalytic core of p300/CBP is a multi-domain region responsible for its enzymatic activity and interaction with chromatin. The crystal structure of the human p300 catalytic core reveals an assembled configuration of several key domains: a bromodomain, a cysteine/histidine-rich region 2 (CH2), and the histone acetyltransferase (HAT) domain itself.[1][2][3]

A surprising finding from structural studies is that the CH2 region contains a discontinuous plant homeodomain (PHD) finger, which is interrupted by a really interesting new gene (RING) domain.[1][2][3] This unique arrangement has functional implications, as the RING domain is positioned over the substrate-binding pocket of the HAT domain, suggesting a regulatory role.[1][2] Indeed, mutations that disrupt the attachment of the RING domain have been shown to upregulate HAT activity, indicating an inhibitory function for this domain.[1][2] The bromodomain, a well-characterized reader of acetylated lysines, is also an integral part of this catalytic core, contributing to the targeting of the enzyme to specific chromatin regions.[1][3]

Catalytic Mechanism

The catalytic mechanism of the p300/CBP HAT domain is distinct from that of other known HAT families. It employs an unusual "hit-and-run" or Theorell-Chance kinetic mechanism.[4][5] In this model, a stable ternary complex of the enzyme, acetyl-CoA, and the protein substrate does not form during the reaction. Instead, the p300/CBP enzyme first binds to acetyl-CoA, and then the substrate protein transiently interacts with the enzyme's surface, allowing for the transfer of the acetyl group to the target lysine residue, followed by the rapid dissociation of the acetylated protein.[4][6] This mechanism is consistent with the broad substrate specificity of p300/CBP.[5] A key feature of this catalytic process is the role of a tyrosine residue in the active site, which acts as a catalytic acid to enhance the nucleophilicity of the lysine side chain.[4]

Quantitative Data

Substrate Specificity

p300 and CBP exhibit distinct substrate specificities, which are dependent on the reaction conditions, such as whether the histone substrate or acetyl-CoA is the limiting reagent.[7][8] The following tables summarize the specificity constants (kcat/K1/2) for p300 and CBP with various lysine residues on histone H3 and the H3/H4 tetramer under conditions of limiting histone substrate.

| Histone Substrate | Lysine Residue | p300 Specificity Constant (M⁻¹s⁻¹) | CBP Specificity Constant (M⁻¹s⁻¹) |

| Histone H3 | H3K14 | High | High |

| H3K18 | High | High | |

| H3K23 | Moderate | Moderate | |

| H3/H4 Tetramer | H4K5 | Acetylated | Acetylated |

| H4K8 | Acetylated | Acetylated | |

| H4K12 | Acetylated | Acetylated | |

| H4K16 | High | Moderate |

Note: "High" and "Moderate" are relative terms based on the reported data. For precise values, refer to the source literature. p300 has been shown to have up to 10¹⁰-fold higher specificity than CBP for certain H3 lysines, while CBP can have up to 10³²-fold higher specificity for H3K18 in the context of the tetramer.[7][8]

Inhibitor Binding

A number of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP have been developed. These inhibitors are valuable tools for studying the biological functions of p300/CBP and represent promising therapeutic leads.

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |

| C646 | p300/CBP | 400 | - | Competitive inhibitor with respect to the histone substrate.[9][10] |

| A-485 | p300/CBP | - | 60 (for p300) | Potent and selective catalytic inhibitor. |

| B026 | p300/CBP | - | 1.8 (for p300), 9.5 (for CBP) | Highly potent and selective inhibitor.[11][12] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Spectrophotometric)

This protocol is adapted from the method used for screening p300/CBP inhibitors and measures the production of Coenzyme A (CoA) as a readout of HAT activity.

Materials:

-

Recombinant p300/CBP catalytic domain

-

Histone H3 or H4 peptide substrate (e.g., H4-15 peptide)

-

Acetyl-CoA

-

α-ketoglutarate dehydrogenase (α-KGDH)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

α-ketoglutarate

-

HEPES buffer (pH 7.9)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, TPP, MgCl₂, DTT, BSA, NAD⁺, α-ketoglutarate, and α-KGDH at their final desired concentrations.

-

Add inhibitor (optional): For inhibitor screening, add the test compounds dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent-only control.

-

Add enzyme and substrate: Add the p300/CBP enzyme and the histone peptide substrate to the wells.

-

Initiate the reaction: Start the reaction by adding acetyl-CoA to all wells.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C). The increase in absorbance is due to the production of NADH, which is stoichiometrically linked to the production of CoA by the HAT reaction.

-

Data analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. For inhibitor studies, determine the percent inhibition relative to the control and calculate IC50 values.

Quantitative Mass Spectrometry-Based Histone Acetylation Assay

This method allows for the precise identification and quantification of site-specific acetylation on histones.

Materials:

-

Recombinant p300/CBP catalytic domain

-

Histone H3 or H3/H4 tetramer substrate

-

Acetyl-CoA

-

Reaction buffer (e.g., HEPES, Tris-HCl)

-

Trypsin

-

LC-MS/MS system (e.g., QqQ mass spectrometer with selective reaction monitoring)

Procedure:

-

HAT reaction: Perform the in vitro HAT reaction by incubating the p300/CBP enzyme with the histone substrate and acetyl-CoA in the reaction buffer for a defined period.

-

Stop the reaction: Terminate the reaction by adding a denaturing agent or by heat inactivation.

-

Proteolytic digestion: Digest the histone substrates into smaller peptides using trypsin.

-

LC-MS/MS analysis: Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data analysis: Utilize selective reaction monitoring (SRM) to specifically detect and quantify the abundance of acetylated and non-acetylated forms of each target peptide. This allows for the determination of the stoichiometry of acetylation at specific lysine residues.[8] Kinetic parameters can be determined by performing the assay at various substrate concentrations and time points.[7][8]

Visualizations

Signaling Pathway: p53 Activation by p300/CBP

Cellular stress signals, such as DNA damage, lead to the phosphorylation of the tumor suppressor protein p53. This phosphorylation event enhances the interaction between p53 and p300/CBP.[13][14] p300/CBP then acetylates p53 at specific lysine residues, which is a crucial step for p53 activation.[14][15][16][17] Activated p53 can then induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The E3 ubiquitin ligase MDM2 negatively regulates this process by inhibiting p300/CBP-mediated p53 acetylation.[14][16][17]

Caption: p53 activation pathway mediated by p300/CBP.

Experimental Workflow: p300/CBP Inhibitor Screening

The process of identifying novel inhibitors of p300/CBP often involves a multi-step workflow, starting from a large compound library and progressively narrowing down to promising lead candidates.

Caption: Workflow for p300/CBP inhibitor screening.

References

- 1. Structure of the p300 catalytic core and implications for chromatin targeting and HAT regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the p300 catalytic core and implications for chromatin targeting and HAT regulation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The structural basis of protein acetylation by the p300/CBP transcriptional coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. embopress.org [embopress.org]

- 17. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]

A-485: A Comprehensive Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the target specificity and selectivity profile of A-485, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a chemical probe to investigate the biological roles of p300/CBP and to guide further therapeutic development.

Primary Target Profile: p300 and CBP

This compound is a highly potent inhibitor of the catalytic HAT domain of both p300 and CBP. Its in vitro activity has been quantified using biochemical assays, and its binding affinity has been characterized through biophysical methods.

Table 1: In Vitro Potency and Binding Affinity of this compound against p300 and CBP

| Target | Assay Type | Parameter | Value (nM) |

| p300 | TR-FRET | IC50 | 9.8[1] |

| CBP | TR-FRET | IC50 | 2.6[1] |

| p300 | SPR | Kd | 15[2] |

Experimental Methodologies for Primary Target Validation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The inhibitory activity of this compound on p300 and CBP was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the acetylation of a histone peptide substrate by the HAT enzyme.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, a biotinylated histone H3 peptide is used as a substrate. Upon acetylation by p300 or CBP in the presence of acetyl-CoA, a europium-labeled anti-acetylated lysine antibody (donor) binds to the acetylated peptide. A streptavidin-allophycocyanin (APC) conjugate (acceptor) binds to the biotin moiety of the peptide. When the donor and acceptor are brought into proximity on the same peptide, FRET occurs. Inhibition of the HAT enzyme by this compound prevents peptide acetylation, thus reducing the FRET signal.

Generalized Protocol:

-

Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the enzymatic reaction by adding acetyl-CoA.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Detection: Stop the reaction and add the detection reagents: a europium-labeled anti-acetylated lysine antibody and streptavidin-APC.

-

Signal Measurement: After another incubation period to allow for antibody-peptide binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

The binding kinetics of this compound to the p300 HAT domain were determined using surface plasmon resonance (SPR).

Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an analyte (p300) immobilized on a sensor chip. Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the ligand, are detected and recorded in a sensorgram.

Generalized Protocol:

-

Immobilization: Covalently immobilize the purified p300 HAT domain onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound in a running buffer over the sensor surface. The association of this compound to the immobilized p300 is monitored in real-time.

-

Dissociation Analysis: After the association phase, flow the running buffer without this compound over the sensor surface to monitor the dissociation of the this compound/p300 complex.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Selectivity Profile

This compound exhibits high selectivity for p300/CBP over other histone acetyltransferases and a broad panel of other protein targets.

Selectivity against other Histone Acetyltransferases

This compound demonstrates greater than 1000-fold selectivity for p300/CBP over several other closely related HATs.

Table 2: Selectivity of this compound against a Panel of Histone Acetyltransferases

| Target HAT | % Inhibition at 10 µM |

| PCAF | No significant inhibition[1] |

| HAT1 | No significant inhibition[1] |

| MYST3 | No significant inhibition[1] |

| MYST4 | No significant inhibition[1] |

| TIP60 | No significant inhibition[1] |

| GCN5L2 | No significant inhibition[1] |

Off-Target Profile

The selectivity of this compound was further assessed against a broad panel of kinases and other non-epigenetic targets.

Table 3: Off-Target Profile of this compound

| Target | Assay Type | Parameter | Value |

| Plk3 | Kinase Assay | IC50 | 2.7 µM[1] |

| Dopamine Transporter | Binding Assay | % Binding at 10 µM | >90%[1] |

| Serotonin Transporter | Binding Assay | % Binding at 10 µM | >90%[1] |

| CYP2C8 | Inhibition Assay | IC50 | 0.99 µM |

| CYP2C9 | Inhibition Assay | IC50 | 1.65 µM |

| hERG | Electrophysiology | IC50 | >30 µM |

Note: The significant brain exposure of this compound is low, suggesting that the observed in vitro binding to dopamine and serotonin transporters is unlikely to translate to in vivo central nervous system effects.

Cellular Activity and Signaling Pathway

This compound effectively engages its targets in a cellular context, leading to the inhibition of histone acetylation.

Cellular Target Engagement

The cellular activity of this compound was confirmed by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key mark deposited by p300/CBP.

Table 4: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (nM) |

| PC-3 (Prostate Cancer) | Western Blot | H3K27ac IC50 | 73 |

Western Blot Protocol for H3K27ac

1. Cell Treatment and Lysis:

-

Culture PC-3 cells to ~80% confluency.

-

Treat cells with a dose range of this compound for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE:

-

Normalize the protein amounts for each sample and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% for histone analysis).

-

Run the gel to separate proteins by size.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

-

As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total Histone H3.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

7. Densitometry Analysis:

-

Quantify the band intensities for H3K27ac and total H3.

-

Normalize the H3K27ac signal to the total H3 signal for each sample.

-

Plot the normalized H3K27ac levels against the this compound concentration to determine the cellular IC50.

p300/CBP Signaling Pathway

p300 and CBP are transcriptional co-activators that play a crucial role in gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is permissive for transcription. This compound inhibits this catalytic activity, thereby preventing histone acetylation and subsequent gene activation.

Conclusion

This compound is a well-characterized chemical probe that exhibits high potency and selectivity for the histone acetyltransferases p300 and CBP. Its favorable in vitro and cellular profiles make it an invaluable tool for elucidating the diverse biological functions of these key epigenetic regulators in both normal physiology and various disease states, including cancer. The data and methodologies presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.

References

A-485: A Technical Guide to an Acetyl-CoA Competitive Inhibitor of p300/CBP

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). By competing with the cofactor Acetyl-CoA, this compound effectively blocks the catalytic activity of these critical transcriptional co-activators. This targeted inhibition of p300/CBP leads to a reduction in histone acetylation, particularly at H3K27, and modulates the expression of key genes involved in cellular proliferation and differentiation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways relevant to drug discovery and development.

Mechanism of Action

This compound functions as a competitive inhibitor of Acetyl-CoA for binding to the catalytic HAT domain of p300 and CBP.[1] This direct competition prevents the transfer of acetyl groups from Acetyl-CoA to lysine residues on histone tails and other protein substrates. The inhibition of p300/CBP HAT activity leads to a global decrease in histone acetylation, with a pronounced effect on H3K27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | p300 | CBP | Notes |

| IC50 (nM) | 9.8 | 2.6 | Half-maximal inhibitory concentration against the bromodomain-HAT-C/H3 (BHC) domain.[5][6] |

| Kd (nM) | 15 ± 1 | - | Dissociation constant for the p300-HAT domain, determined by surface plasmon resonance. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC50 (nM) | Notes |

| PC-3 | High-Content Imaging | H3K27ac Inhibition | 103 | Prostate Adenocarcinoma |

| Hematological & Prostate Cancer Cell Lines | Proliferation Assays | Inhibition of Cell Growth | Varies | This compound selectively inhibits the proliferation of specific cancer cell lineages. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Histone Acetyltransferase (HAT) Activity Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of p300/CBP in a test tube setting.[7]

Materials:

-

Recombinant p300 or CBP enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Detection Reagent (e.g., antibody specific for acetylated H3K27)

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 0.1% trifluoroacetic acid).

-

Detect the level of histone acetylation using an appropriate method, such as ELISA, Western blot with an antibody against H3K27ac, or a fluorescence-based readout.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AlphaLISA Assay for Cellular Histone Acetylation

This high-throughput immunoassay measures the levels of a specific histone modification (e.g., H3K27ac) in cells treated with this compound.

Materials:

-

Cells of interest (e.g., PC-3)

-

This compound

-

Cell lysis buffer

-

AlphaLISA Acceptor beads conjugated to an antibody recognizing the histone mark (e.g., anti-H3K27ac)

-

Streptavidin-coated Donor beads

-

Biotinylated antibody against a total histone protein (e.g., anti-Histone H3)

-

AlphaLISA assay buffer

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells directly in the wells using the provided lysis buffer.

-

Transfer the cell lysates to a 384-well ProxiPlate.

-

Add the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody to the lysates and incubate in the dark.

-

Add the Streptavidin-coated Donor beads and incubate again in the dark.

-

Read the plate on an EnVision plate reader capable of AlphaScreen detection. The signal is generated when the Donor and Acceptor beads are brought into proximity by the antibody-histone complex.

-

Determine the EC50 value by plotting the AlphaLISA signal against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.[8][9]

Materials:

-

Intact cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Antibodies against p300 or CBP and a loading control (e.g., GAPDH)

Protocol:

-

Treat intact cells with this compound or vehicle control at the desired concentration and for a specific duration.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble fractions by Western blotting using antibodies against p300 or CBP. A loading control should also be used to ensure equal protein loading.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the experimental workflows described above.

Conclusion

This compound represents a significant tool for researchers in the fields of epigenetics, oncology, and drug discovery. Its high potency and selectivity for the p300/CBP histone acetyltransferases make it an invaluable chemical probe for elucidating the roles of these enzymes in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in experimental settings and to further our understanding of the therapeutic potential of targeting p300/CBP. As research continues, this compound and similar inhibitors hold promise for the development of novel therapeutic strategies for a range of diseases, including various forms of cancer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation of histone H2B marks active enhancers and predicts CBP/p300 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CBP/p300 and HDAC activities regulate H3K27 acetylation dynamics and zygotic genome activation in mouse preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

The Role of A-486 as an Inactive Control for the Potent p300/CBP Inhibitor A-485: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, A-485, and the critical role of its structurally related but inactive analog, A-486, in rigorous scientific investigation. In drug discovery and chemical biology, the use of a proper negative control is paramount to validate that the observed biological effects of a compound are due to its intended mechanism of action—the on-target effect—rather than unforeseen off-target interactions. A-486 serves this essential function, enabling researchers to confidently attribute the cellular and in vivo outcomes of this compound treatment to the specific inhibition of the p300 and CBP acetyltransferase domains.

Core Concepts: The p300/CBP Signaling Axis

The lysine acetyltransferases p300 (also known as EP300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that play a crucial role in a vast array of cellular processes, including proliferation, differentiation, and DNA repair.[1][2] They function, in part, by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[1][3][4] Histone acetylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[2]

Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer. In certain malignancies, such as androgen receptor-positive prostate cancer, p300/CBP are essential co-activators for oncogenic transcription factors.[5][6][7] By acetylating histones at enhancer regions, p300/CBP facilitate the recruitment of the transcriptional apparatus to drive the expression of genes that promote tumor growth and survival.[5][7] Consequently, the development of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP, such as this compound, represents a promising therapeutic strategy.

This compound: A Potent and Selective p300/CBP Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the catalytic HAT activity of p300 and CBP. It acts as an acetyl-CoA competitive inhibitor, directly binding to the active site of these enzymes. This compound has been shown to selectively inhibit the proliferation of various cancer cell lines, including those of hematological and prostate origin.

The Indispensable Role of the Inactive Control: A-486

To ensure that the biological effects observed with this compound are a direct consequence of p300/CBP inhibition, it is crucial to use an appropriate negative control. A-486 is a close structural analog of this compound that is catalytically inactive against p300 and CBP. Its use in parallel with this compound allows researchers to control for potential off-target effects or compound-specific activities unrelated to HAT inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive control, A-486, providing a clear comparison of their biochemical and cellular activities.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | p300 | TR-FRET | 9.8 | |

| CBP | TR-FRET | 2.6 | ||

| A-486 | p300 | TR-FRET | >10,000 | |

| CBP | TR-FRET | >10,000 |

Table 1: In Vitro Biochemical Activity of this compound and A-486. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and A-486 against the histone acetyltransferase activity of p300 and CBP as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| This compound | PC-3 | High-Content Imaging | H3K27ac Inhibition | 73 | |

| PC-3 | High-Content Imaging | H3K9ac Inhibition | >10,000 | ||

| A-486 | PC-3 | High-Content Imaging | H3K27ac Inhibition | Inactive |

Table 2: Cellular Activity of this compound and A-486. This table shows the cellular potency of this compound in inhibiting the acetylation of histone H3 at lysine 27 (a known p300/CBP substrate) in the PC-3 prostate cancer cell line. The lack of activity against H3K9ac demonstrates selectivity, and the inactivity of A-486 confirms the on-target nature of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and its inactive control, A-486.

p300/CBP TR-FRET Biochemical Assay

This assay quantitatively measures the histone acetyltransferase activity of recombinant p300 or CBP and the inhibitory potential of test compounds.

Materials:

-

Recombinant human p300 or CBP (catalytic domain)

-

Histone H3 peptide (e.g., H3 1-21) as substrate

-

Acetyl-CoA

-

Europium-labeled anti-acetylated lysine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound and A-486 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add recombinant p300 or CBP enzyme to each well (except the "no enzyme" control).

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding a mixture of the histone H3 peptide and acetyl-CoA.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding a detection mix containing the Europium-labeled anti-acetylated lysine antibody and APC-labeled streptavidin.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K27 Acetylation Immunofluorescence Assay

This high-content imaging assay measures the ability of this compound to inhibit p300/CBP activity in a cellular context by quantifying the levels of H3K27 acetylation.

Materials:

-

Complete cell culture medium (e.g., F-12K medium with 10% FBS)[8]

-

This compound and A-486

-

96-well imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-H3K27ac

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

High-content imaging system

Procedure:

-

Seed PC-3 cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or A-486 for 3-6 hours. Include a DMSO vehicle control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-H3K27ac antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images by quantifying the mean fluorescence intensity of H3K27ac staining within the DAPI-defined nuclear region for each cell.

-

Normalize the data to the DMSO control and calculate the IC50 value for this compound.

Cell Proliferation (MTS) Assay

This colorimetric assay determines the effect of this compound and A-486 on the proliferation of cancer cells.

Materials:

-

PC-3 cells

-

Complete cell culture medium

-

This compound and A-486

-

96-well cell culture plates

Procedure:

-

Seed PC-3 cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or A-486. Include a DMSO vehicle control.

-

Incubate the cells for 72 hours.

-

Add MTS reagent to each well according to the manufacturer's protocol.[13][15]

-

Measure the absorbance at 490 nm using a plate reader.[13][14][15]

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: p300/CBP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for validating this compound using A-486 as a control.

References

- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

- 3. Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases: Implications for histone acetyltransferase evolution and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bioengineer.org [bioengineer.org]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. reprocell.com [reprocell.com]

- 9. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. PC-3 Cells [cytion.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. cohesionbio.com [cohesionbio.com]

- 16. broadpharm.com [broadpharm.com]

Structural Basis for A-485 Inhibition of p300: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of p300 histone acetyltransferase (HAT) inhibition by A-485, a potent and selective small molecule inhibitor. The document outlines the mechanism of action, key molecular interactions, and quantitative inhibition data, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in epigenetics and drug discovery.

Introduction to p300 and this compound

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1][2][3] They possess intrinsic histone acetyltransferase (HAT) activity, which is essential for the regulation of gene expression through the acetylation of histone and non-histone proteins.[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[4][6]

This compound is a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][4] It has been demonstrated to selectively inhibit the proliferation of specific tumor types, including hematological malignancies and androgen receptor-positive prostate cancer.[1][2][4] This document delves into the precise mechanism by which this compound exerts its inhibitory effects on p300.

Mechanism of Action and Binding Mode

This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP catalytic domain.[1][4] Structural studies have revealed that this compound binds to the catalytic active site of p300, directly competing with the binding of the acetyl-CoA cofactor.[1][4][5]

A high-resolution (1.95Å) co-crystal structure of this compound in complex with the p300 HAT domain provides a detailed view of the inhibitor's binding orientation and key molecular interactions.[1][2][4] The binding of this compound overlaps with the acetyl-CoA binding site.[7] Specifically, the methyl-urea moiety of this compound inserts into the L1 loop of the enzyme, forming two hydrogen bonds with the side chain of Gln1455.[7] An additional hydrogen bond is formed with Pro1452.[8] The fluorophenyl ring of this compound is accommodated in a hydrophobic pocket, which involves a subtle shift in helix 3 of the p300 HAT domain.[5]

The following diagram illustrates the competitive inhibition mechanism of this compound on p300.

Caption: Competitive inhibition of p300 by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against p300 and CBP has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | p300 HAT | 0.06 µM (60 nM) | In vitro HAT assay | [9] |

| IC50 | p300-BHC | 9.8 nM | TR-FRET assay | [9][10] |

| IC50 | CBP-BHC | 2.6 nM | TR-FRET assay | [9][10] |

| EC50 | H3K27Ac Inhibition | 73 nM | High-content microscopy in PC-3 cells | [4] |

| EC50 | H3K9Ac Inhibition | > 10,000 nM | High-content microscopy in PC-3 cells | [4] |

| KD | p300-HAT | 20,000 ± 1000 nM (for inactive analog A-486) | Not specified | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibition of p300 by this compound.

X-ray Crystallography

To determine the co-crystal structure of this compound with the p300 HAT domain, the following general steps were employed:

-

Protein Expression and Purification: A construct of the human p300 HAT domain (residues 1287-1666 with an internal loop deletion and point mutations for stability) was expressed in E. coli and purified.[5]

-

Crystallization: The purified p300 HAT domain was co-crystallized with this compound.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved at a resolution of 1.95 Å.[1][2][4]

The following diagram outlines the general workflow for X-ray crystallography.

Caption: Workflow for determining the co-crystal structure.

TR-FRET Activity Assay

The inhibitory activity of this compound on the p300 bromodomain-HAT-C/H3 (BHC) domain was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Assay Components: The assay mixture contained the purified p300-BHC enzyme, a biotinylated histone H3 peptide substrate, acetyl-CoA, and the inhibitor (this compound).

-

Enzymatic Reaction: The HAT reaction was initiated and allowed to proceed.

-

Detection: The reaction was stopped, and a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal, which is proportional to the extent of histone acetylation, was measured.

-

Data Analysis: IC50 values were calculated from the dose-response curves of this compound.

Thermal Shift Assay (TSA)

The direct binding of this compound to the p300-BHC domain was confirmed using a thermal shift assay.

-

Assay Setup: The p300-BHC protein was mixed with a fluorescent dye that binds to hydrophobic regions of proteins.

-

Ligand Addition: this compound or a control compound was added to the mixture.

-

Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored.

-

Data Analysis: The melting temperature (Tm) of the protein was determined. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein. This compound was found to increase the thermostability of p300-BHC by 5.8 °C.[4]

Cellular Assays for Histone Acetylation

The effect of this compound on histone acetylation in a cellular context was evaluated using high-content microscopy.

-

Cell Culture and Treatment: Prostate adenocarcinoma PC-3 cells were treated with varying concentrations of this compound for 3 hours.[4]

-

Immunofluorescence: The cells were fixed, permeabilized, and stained with antibodies specific for acetylated histone marks (e.g., H3K27Ac, H3K9Ac).

-

Imaging and Analysis: The cells were imaged using a high-content microscope, and the fluorescence intensity for each histone mark was quantified.

-

Results: this compound treatment led to a dose-dependent decrease in H3K27Ac levels but not H3K9Ac, demonstrating its selectivity for p300/CBP-mediated acetylation in cells.[4][7]

Selectivity of this compound

This compound exhibits high selectivity for p300/CBP over other histone acetyltransferases. It did not inhibit the activity of PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at a concentration of 10 µM.[9] Furthermore, it is selective over BET bromodomain proteins and a large panel of over 150 non-epigenetic targets.[9] In cellular assays, this compound selectively inhibits H3K27Ac and H3K18Ac, which are known to be preferentially acetylated by p300/CBP.[7][9][11]

Conclusion

This compound is a potent and selective inhibitor of the p300/CBP HAT domain that acts by competing with acetyl-CoA. The high-resolution crystal structure of the p300-A-485 complex provides a detailed understanding of the molecular interactions that drive its inhibitory activity. The quantitative data from biochemical and cellular assays confirm its potency and selectivity. This comprehensive understanding of the structural basis for this compound inhibition of p300 is invaluable for the further development of p300/CBP inhibitors as potential therapeutics for cancer and other diseases.

References

- 1. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]

- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The structural basis of protein acetylation by the p300/CBP transcriptional coactivator. - OAK Open Access Archive [oak.novartis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. p300/CBP inhibitor this compound alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A-485 Treatment Protocol for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), in cell culture experiments. This compound has shown significant anti-proliferative effects in various cancer cell lines, making it a valuable tool for cancer research and drug development.

Mechanism of Action

This compound is a cell-permeable compound that competitively inhibits the acetyl-CoA binding site of p300 and CBP.[1][2] This inhibition prevents the acetylation of histone and non-histone protein substrates, leading to a global decrease in histone acetylation, particularly at H3K27 and H3K18.[2][3] The consequence of this epigenetic modification is the repression of a broad set of genes, including those involved in cell proliferation, inflammation, and androgen receptor signaling.[1][2][3]

Data Presentation

The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.